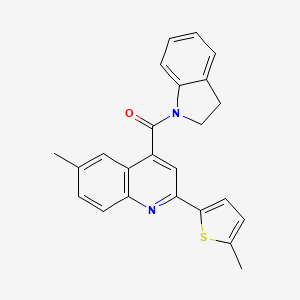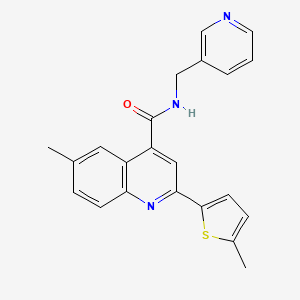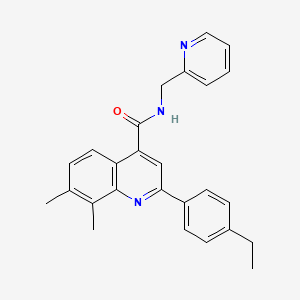![molecular formula C15H19N5O4S B4268938 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4268938.png)
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine
Descripción general
Descripción
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine, also known as DNPS, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPS is a sulfonamide derivative that has been shown to have a range of biological effects, including antiproliferative and anti-inflammatory properties. In
Mecanismo De Acción
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of pro-inflammatory cytokine production. 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has also been shown to have potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine is its potential as a therapeutic agent for a range of diseases, including cancer and neurodegenerative diseases. However, there are also some limitations to using 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine in lab experiments. For example, 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to have low solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several potential future directions for research on 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine. One area of interest is the development of more effective methods for administering 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine in vivo, such as the use of nanoparticles or other drug delivery systems. Another area of interest is the identification of the specific signaling pathways that are targeted by 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, there is also potential for the development of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine analogs with improved solubility and other properties that could make them more effective as therapeutic agents.
Aplicaciones Científicas De Investigación
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has been studied for its potential applications in a wide range of scientific research areas, including cancer research, inflammation, and neurodegenerative diseases. 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to have antiproliferative effects on a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine has also been shown to have potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propiedades
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-nitrophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O4S/c1-12-15(11-17(2)16-12)25(23,24)19-9-7-18(8-10-19)13-3-5-14(6-4-13)20(21)22/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDCXGSKPGYRMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-nitrophenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-methyl-2-(5-methyl-2-thienyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4268857.png)
![2-(1,3-benzodioxol-5-yl)-6-methoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4268862.png)

![6-methoxy-2-(5-methyl-2-furyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4268883.png)
![methyl 5-methyl-2-[({[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4268885.png)
![N-(4-bromophenyl)-2-{[6-methyl-4-oxo-3-(3-pyridinylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4268894.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4268915.png)
![5-ethyl-2-mercapto-6-methyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268919.png)
![5-ethyl-2-mercapto-6-methyl-3-(4-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268929.png)
![N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4268944.png)
![6-methoxy-2-(5-methyl-2-furyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4268947.png)

![6-methoxy-2-(5-methyl-2-furyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4268961.png)